2-methoxyethyl 8-methyl-4-oxo-6-[4-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
2-METHOXYETHYL 8-METHYL-4-OXO-6-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE is a complex organic compound with a unique structure that combines elements of pyrimidine, thiazine, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXYETHYL 8-METHYL-4-OXO-6-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing safety measures to handle potentially hazardous chemicals. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-METHOXYETHYL 8-METHYL-4-OXO-6-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, leading to different derivatives.
Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce new functional groups, leading to a wide range of possible derivatives .
Scientific Research Applications
2-METHOXYETHYL 8-METHYL-4-OXO-6-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can serve as a probe for investigating biological pathways and interactions.
Mechanism of Action
The mechanism of action of 2-METHOXYETHYL 8-METHYL-4-OXO-6-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-METHOXYETHYL 8-METHYL-4-OXO-6-[(E)-2-PHENYLETHENYL]-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE
- 2-METHOXYETHYL 8-METHYL-4-OXO-6-(3,4,5-TRIMETHOXYPHENYL)-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE
- 2-METHOXYETHYL 6-[(E)-2-(2-METHOXYPHENYL)ETHENYL]-8-METHYL-4-OXO-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE
Uniqueness
What sets 2-METHOXYETHYL 8-METHYL-4-OXO-6-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H24N2O5S |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-methoxyethyl 8-methyl-4-oxo-6-(4-prop-2-enoxyphenyl)-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C21H24N2O5S/c1-4-10-27-16-7-5-15(6-8-16)19-18(20(25)28-12-11-26-3)14(2)22-21-23(19)17(24)9-13-29-21/h4-8,19H,1,9-13H2,2-3H3 |
InChI Key |
GZBGQJKVSXWYIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)OCC=C)C(=O)OCCOC |
Origin of Product |
United States |
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